molecular formula C5H6ClNO3S B3013482 2-Ethyl-1,3-oxazole-5-sulfonyl chloride CAS No. 2386774-68-9

2-Ethyl-1,3-oxazole-5-sulfonyl chloride

Cat. No. B3013482
CAS RN: 2386774-68-9
M. Wt: 195.62
InChI Key: GPOLRTNAGQNPGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazole derivatives has been a subject of interest due to their potential applications in various fields. The paper titled "Synthesis of Extended Oxazoles III: Reactions of 2-(Phenylsulfonyl)methyl-4,5-diaryloxazoles" discusses the synthetic elaboration of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole, which serves as a scaffold for creating extended oxazoles. The α-sulfonyl anion formed from this compound reacts with alkyl halides to produce monoalkylated, dialkylated, and cyclic products. The reductive desulfonylation of these products was achieved using a magnesium/mercuric chloride reagent system, leading to high yields of desulfonylated products. This methodology was successfully applied in the synthesis of the anti-inflammatory drug Oxaprozin .

Another study, "General methodology for the preparation of 2,5-disubstituted-1,3-oxazoles," presents a method for deprotonating 2-(phenylsulfonyl)-1,3-oxazole to generate a C-5 carbanion. This carbanion is reactive with various electrophiles, including aldehydes and ketones. The formation of 5-iodo- and 5-tri-n-butylstannyl oxazoles through this method allows for subsequent cross-coupling reactions. The nucleophilic displacement of the 2-phenylsulfonyl group provides a general route for synthesizing 2,5-disubstituted-1,3-oxazoles .

Molecular Structure Analysis

The molecular structure of oxazole derivatives is crucial for their reactivity and potential applications. The studies mentioned above do not directly analyze the molecular structure of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride; however, they provide insights into the reactivity of similar oxazole compounds. The presence of the phenylsulfonyl group and its subsequent removal or modification plays a significant role in the chemical behavior of these molecules .

Chemical Reactions Analysis

The chemical reactivity of oxazole derivatives is highlighted in the synthesis methods described. The α-sulfonyl anion's reactivity with alkyl halides and the C-5 carbanion's reactivity with electrophiles demonstrate the versatility of these compounds in forming various substituted oxazoles. The ability to undergo cross-coupling reactions further expands the range of possible chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Ethyl-1,3-oxazole-5-sulfonyl chloride are not detailed in the provided papers, the general properties of oxazole derivatives can be inferred. These compounds are likely to have polar characteristics due to the presence of the sulfonyl group, which can influence their solubility and reactivity. The stability of the oxazole ring and the presence of substituents also affect the compound's overall properties .

Scientific Research Applications

Solid-Phase Synthesis Applications 2-Ethyl-1,3-oxazole-5-sulfonyl chloride is used in solid-phase synthesis, particularly for creating disubstituted 1,3-oxazolidin-2ones. This process involves attaching 1,2-diols to a solid support, followed by reactions with sulfonyl isocyanate and cyclo-elimination. This methodology is significant for developing heterocyclic compounds, which are valuable in drug development due to their antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Heterocyclic Systems The compound plays a role in synthesizing novel heterocyclic systems. When reacted with 5-amino-1H-pyrazoles and 1H-1,2,4-triazole, it produces compounds that, upon treatment with sodium hydride, lead to the formation of new [1,3]oxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and [1,3]oxazolo[5,4-d][1,2,4]triazolo[1,5-a]pyrimidine systems (Kornienko et al., 2014).

Preparation of Functional Building Blocks It's also utilized in preparing functional building blocks for synthetic and medicinal chemistry. This includes the formation of chlorides, azides, amines, and sulfonyl chlorides, crucial for developing advanced synthetic methodologies (Slobodyanyuk et al., 2019).

Extended Oxazole Synthesis In the synthesis of extended oxazoles, 2-Ethyl-1,3-oxazole-5-sulfonyl chloride is used as a scaffold. This process involves reactions with various alkyl halides and subsequent reductive desulfonylation, useful for creating anti-inflammatory compounds like Oxaprozin (Patil & Luzzio, 2016).

Synthesis of Sulfonyl Derivatives The compound is instrumental in synthesizing sulfonyl derivatives, which are significant in various chemical reactions. This involves reactions with chlorosulfonic acid and nucleophiles, leading to diverse derivatives with potential applications in different chemical contexts (Cremlyn, Swinbourne, & Shode, 1985).

Corrosion Inhibition Studies Oxazole derivatives, synthesized using 2-Ethyl-1,3-oxazole-5-sulfonyl chloride, have been studied for their corrosion inhibition properties on mild steel. This research is crucial in materials science, particularly in understanding and preventing corrosion in industrial applications (Rahmani et al., 2018).

Synthesis of Star-Shaped Polymers The compound is used in synthesizing star-shaped poly(2-alkyl-2-oxazolines), which have applications in thermosensitive polymers. This process involves cationic ring-opening polymerization, indicating its potential in advanced polymer science and material engineering (Blokhin et al., 2021).

Safety And Hazards

2-Ethyl-1,3-oxazole-5-sulfonyl chloride is classified with the GHS hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-ethyl-1,3-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO3S/c1-2-4-7-3-5(10-4)11(6,8)9/h3H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOLRTNAGQNPGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1,3-oxazole-5-sulfonyl chloride

CAS RN

2386774-68-9
Record name 2-ethyl-1,3-oxazole-5-sulfonyl chloride
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